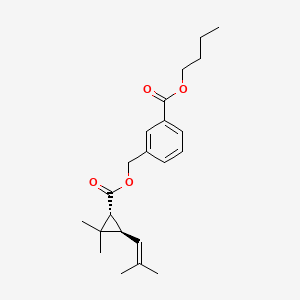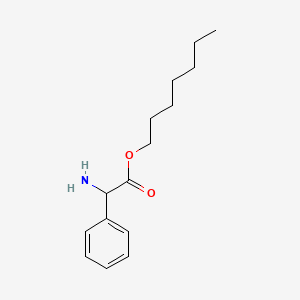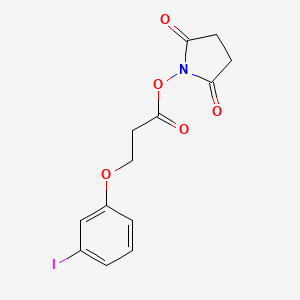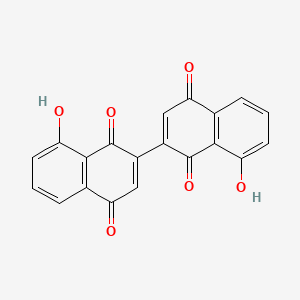
3,3'-Bisjuglone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is characterized by its molecular formula C20H10O6 and a molecular weight of 346.29 g/mol . This compound is notable for its unique structure, which consists of two naphthoquinone units linked through a carbon-carbon bond.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Bisjuglone typically involves the oxidative coupling of juglone (5-hydroxy-1,4-naphthoquinone) under specific conditions. One common method involves the use of oxidizing agents such as potassium ferricyanide in an alkaline medium . The reaction is carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis of 3,3’-Bisjuglone on a larger scale would likely follow similar principles as laboratory synthesis, with optimizations for yield and purity. This could involve continuous flow reactors and advanced purification techniques to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
3,3’-Bisjuglone undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex quinones.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: It can participate in substitution reactions, particularly at the quinone moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium ferricyanide, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, and other polar solvents.
Major Products
The major products formed from these reactions include various hydroquinone and quinone derivatives, which can have different properties and applications depending on the specific reaction conditions .
科学的研究の応用
3,3’-Bisjuglone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules.
Biology: Studies have shown its potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing into its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells.
Industry: It is used in the development of dyes and pigments due to its stable color properties.
作用機序
The mechanism of action of 3,3’-Bisjuglone involves its interaction with cellular components, leading to oxidative stress and the generation of reactive oxygen species (ROS). These ROS can damage cellular structures, leading to cell death. In cancer cells, this mechanism can induce apoptosis, making it a potential candidate for anticancer therapies .
類似化合物との比較
3,3’-Bisjuglone can be compared with other naphthoquinone derivatives such as:
Juglone (5-hydroxy-1,4-naphthoquinone): A precursor in the synthesis of 3,3’-Bisjuglone.
Plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone): Known for its anticancer properties.
Lawsone (2-hydroxy-1,4-naphthoquinone): Used in the cosmetic industry for hair dyeing.
The uniqueness of 3,3’-Bisjuglone lies in its dimeric structure, which can lead to different chemical and biological properties compared to its monomeric counterparts .
特性
CAS番号 |
61836-43-9 |
|---|---|
分子式 |
C20H10O6 |
分子量 |
346.3 g/mol |
IUPAC名 |
8-hydroxy-2-(8-hydroxy-1,4-dioxonaphthalen-2-yl)naphthalene-1,4-dione |
InChI |
InChI=1S/C20H10O6/c21-13-5-1-3-9-15(23)7-11(19(25)17(9)13)12-8-16(24)10-4-2-6-14(22)18(10)20(12)26/h1-8,21-22H |
InChIキー |
YSWLZVWSHJYBPI-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)O)C(=O)C(=CC2=O)C3=CC(=O)C4=C(C3=O)C(=CC=C4)O |
melting_point |
270 °C |
物理的記述 |
Solid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


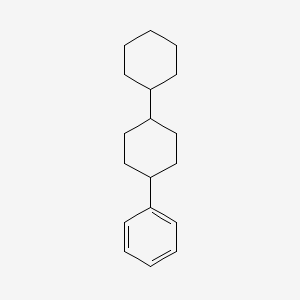


![1,12-Dimethyl-21-oxahexacyclo[10.6.5.02,11.03,8.013,18.019,23]tricosa-2(11),3,5,7,9,13,15,17-octaene-20,22-dione](/img/structure/B12812030.png)
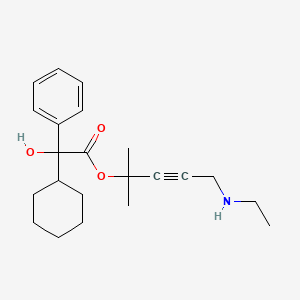
![11-Fluoro-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;formic acid](/img/structure/B12812035.png)
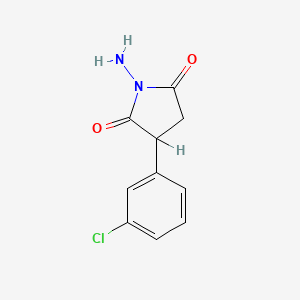
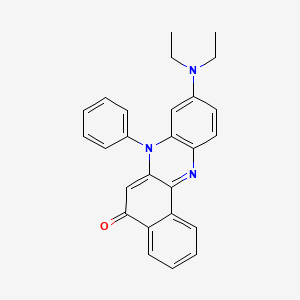
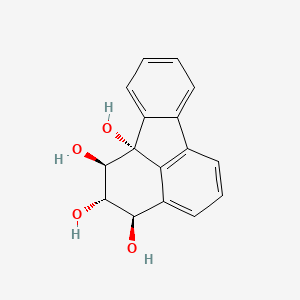
![ethane;(8R,9S,10R,13S,14S)-4-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B12812079.png)
